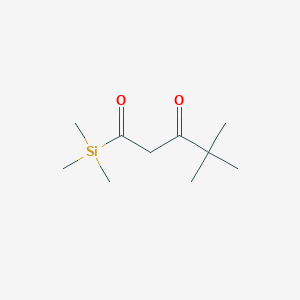
4,4-Dimethyl-1-(trimethylsilyl)pentane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-1-(trimethylsilyl)pentane-1,3-dione is an organic compound with the molecular formula C10H20O2Si It is a derivative of pentane-1,3-dione, where the hydrogen atoms at the 4th position are replaced by two methyl groups, and the hydrogen atom at the 1st position is replaced by a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-(trimethylsilyl)pentane-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4-dimethylpentane-1,3-dione and trimethylsilyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. A base, such as triethylamine, is often used to facilitate the reaction.
Procedure: The 4,4-dimethylpentane-1,3-dione is reacted with trimethylsilyl chloride in the presence of a base. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as chromatography, may be employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethyl-1-(trimethylsilyl)pentane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
4,4-Dimethyl-1-(trimethylsilyl)pentane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4-Dimethyl-1-(trimethylsilyl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethyl-1-phenylpentane-1,3-dione: Similar structure but with a phenyl group instead of a trimethylsilyl group.
4,4-Dimethyl-1-pentyne: Similar structure but with a triple bond instead of a trimethylsilyl group.
1-Pentene, 4,4-dimethyl-: Similar structure but with a double bond instead of a trimethylsilyl group.
Uniqueness
4,4-Dimethyl-1-(trimethylsilyl)pentane-1,3-dione is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties, such as increased stability and reactivity. This makes it a valuable compound in various chemical reactions and applications.
Propriétés
Numéro CAS |
286854-89-5 |
|---|---|
Formule moléculaire |
C10H20O2Si |
Poids moléculaire |
200.35 g/mol |
Nom IUPAC |
4,4-dimethyl-1-trimethylsilylpentane-1,3-dione |
InChI |
InChI=1S/C10H20O2Si/c1-10(2,3)8(11)7-9(12)13(4,5)6/h7H2,1-6H3 |
Clé InChI |
XRIZYGXJDWDRKF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)CC(=O)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1E)-N'-(3-Methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)ethanimidamide](/img/structure/B12585788.png)
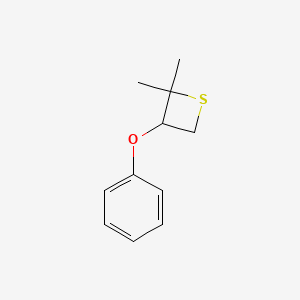
![3-Bromo-5-[3-(methoxymethoxy)phenyl]-2,4-dimethylthiophene](/img/structure/B12585795.png)

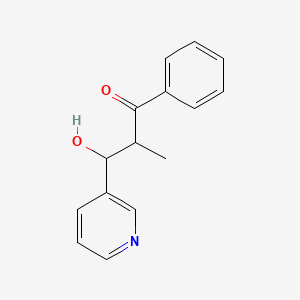
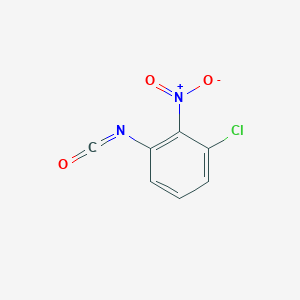
![Methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate](/img/structure/B12585833.png)
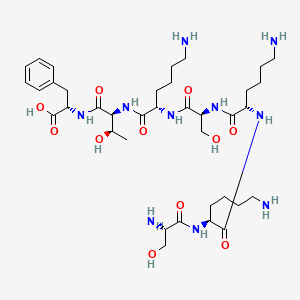

![2(3H)-Thiazolethione, 4-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B12585858.png)

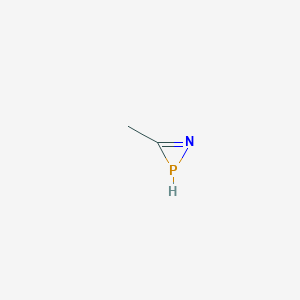
![1h-Pyrrolo[2,3,4-gh]pyrrolizine](/img/structure/B12585886.png)
![Naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]-](/img/structure/B12585893.png)
